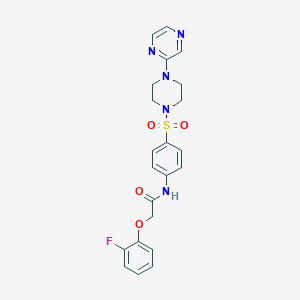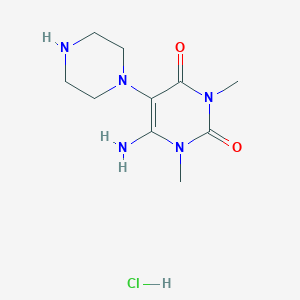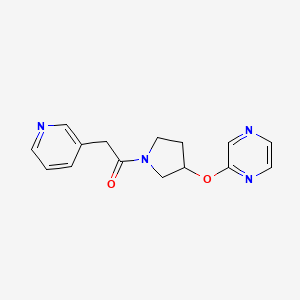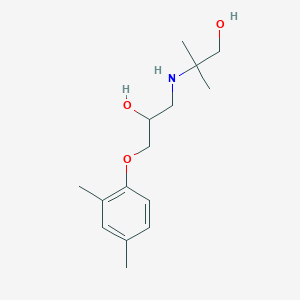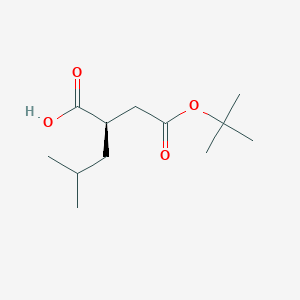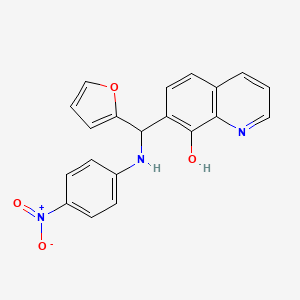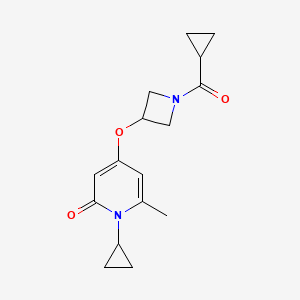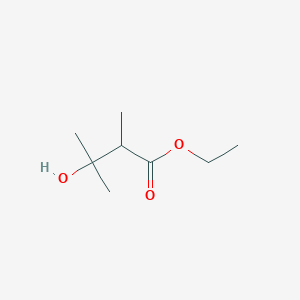
Ethyl 3-hydroxy-2,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2,3-dimethylbutanoate is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as Ethyl β-hydroxybutyrate and Ethyl 3-hydroxybutyrate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-2,3-dimethylbutanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 160.2108 .Applications De Recherche Scientifique
Pyrolysis Kinetics
Chuchani and Martin (1983) studied the gas-phase elimination of ethyl 3,3-dimethylbutanoate and similar compounds. They observed that the reactions were homogeneous and unimolecular, following a first-order rate law. This research provides insight into the kinetics of ethyl esters in high-temperature conditions, which is relevant for understanding their behavior in industrial processes (Chuchani & Martin, 1983).
Cyanohydrin Synthesis
Powell et al. (1978) discussed the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid from 3-hydroxy-3-methyl-2-butanone through cyanohydrin synthesis. This research is important for understanding the chemical pathways and reactions involving ethyl 3-hydroxy-2,3-dimethylbutanoate and its derivatives (Powell et al., 1978).
Isotopic Labelling for NMR Studies
Ayala et al. (2012) proposed a synthetic route for producing 2-hydroxy-2-ethyl-3-oxobutanoate for specific labelling of Ile methyl-γ(2) groups in proteins. This approach is significant for solution NMR studies of high molecular weight proteins, which can include derivatives of ethyl 3-hydroxy-2,3-dimethylbutanoate (Ayala et al., 2012).
Microbial Reduction in Stereochemistry
Nakamura et al. (1990) explored the microbial reduction of ethyl 2-allyl-3-oxobutanoate, leading to the formation of corresponding syn-hydroxy ester. This study provides insight into the stereochemical control in microbial reduction, which is relevant for the production of specific chiral compounds (Nakamura et al., 1990).
Biosynthesis of Chiral Intermediates
Ye et al. (2011) reviewed the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. They discussed the asymmetric reduction of ethyl esters and the potential for large-scale industrial production, which is relevant for the application of ethyl 3-hydroxy-2,3-dimethylbutanoate derivatives in pharmaceuticals (Ye et al., 2011).
Preparation of Chiral Synthons for Drugs
Guindon et al. (1985) described the synthesis of a key chiral synthon using ethyl derivatives, which is crucial for the production of statins, a class of cholesterol-lowering drugs. This research highlights the role of ethyl ester derivatives in the synthesis of important pharmaceutical compounds (Guindon et al., 1985).
Propriétés
IUPAC Name |
ethyl 3-hydroxy-2,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-11-7(9)6(2)8(3,4)10/h6,10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXASSQYFJWHKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)
![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)
